molecular formula C5H8F3NO3S B1434872 3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide CAS No. 1803610-22-1

3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide

Cat. No.: B1434872
CAS No.: 1803610-22-1
M. Wt: 219.18 g/mol
InChI Key: KZIRULVXMFDJLW-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide is a chemical compound with the molecular formula C5H8F3NO3S and a molecular weight of 219.18 g/mol . This compound is characterized by the presence of trifluoromethyl, dimethyl, oxo, and sulfonamide functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide typically involves the reaction of N,N-dimethyl-2-oxopropane-1-sulfonamide with a trifluoromethylating agent. One common method includes the use of sulfur tetrafluoride (SF4) as the trifluoromethylating agent under controlled conditions . The reaction is carried out at elevated temperatures, typically around 80°C, and requires careful handling of reagents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluoridation processes using specialized equipment to handle the reactive and potentially hazardous reagents. The process is optimized for efficiency, safety, and cost-effectiveness, ensuring consistent quality and supply of the compound .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3,3-Trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide is unique due to the combination of its trifluoromethyl, dimethyl, oxo, and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications .

Properties

IUPAC Name

3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO3S/c1-9(2)13(11,12)3-4(10)5(6,7)8/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIRULVXMFDJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701197457
Record name 1-Propanesulfonamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803610-22-1
Record name 1-Propanesulfonamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803610-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanesulfonamide, 3,3,3-trifluoro-N,N-dimethyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701197457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide
Reactant of Route 2
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3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide
Reactant of Route 3
3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide
Reactant of Route 5
3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide
Reactant of Route 6
3,3,3-trifluoro-N,N-dimethyl-2-oxopropane-1-sulfonamide

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